Hydroxymethyl Substituent Uniquely Introduces a Hydrogen-Bond Donor (HBD) Absent in the Methoxy Analog
The 8‑hydroxymethyl group of the target compound provides a hydrogen‑bond donor (HBD) that is completely absent in the closest commercially available analog, Azetidin‑3‑yl(8‑(methoxymethyl)‑6‑azaspiro[3.4]octan‑6‑yl)methanone (CAS 2098000‑71‑4, MW 238.32 g/mol, C₁₃H₂₂N₂O₂) where the hydroxyl is capped as a methyl ether [REFS‑1]. In the context of EGFR inhibitor pharmacophores, the presence of an H‑bond donor at this position has been shown to enhance binding affinity through interactions with the hinge region of the kinase domain, as demonstrated by compound 21g (a 2‑oxa‑6‑azaspiro[3.4]octane derivative) which exhibited superior EGFR inhibitory activity compared to gefitinib, partly attributed to improved water‑mediated hydrogen bonding [REFS‑2].
| Evidence Dimension | Hydrogen‑Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (free ‑CH₂OH at 8‑position of 6‑azaspiro[3.4]octane) |
| Comparator Or Baseline | Azetidin‑3‑yl(8‑(methoxymethyl)‑6‑azaspiro[3.4]octan‑6‑yl)methanone (CAS 2098000‑71‑4): 0 HBD at the 8‑substituent (‑CH₂OCH₃) |
| Quantified Difference | ΔHBD = +1; predicted LogP difference ≈ +0.5 to +0.8 (more hydrophilic for target compound when HBD is present) based on the phenyl-to-benzyl alcohol LogP trend in spiro-azetidine series [REFS‑3] |
| Conditions | In silico physicochemical comparison; EGFR kinase biochemical assay context derived from 4‑anilinoquinazoline series (Zhao et al. 2013) |
Why This Matters
Procurement of the hydroxymethyl analog is essential when the synthetic route or biological assay requires a free hydroxyl for further derivatization (e.g., esterification, etherification, or oxidation) or when an HBD is pharmacophorically mandated.
- [1] Zhao F, et al. Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorg Med Chem Lett. 2013;23(19):5385-5388. DOI: 10.1016/j.bmcl.2013.07.049. View Source
